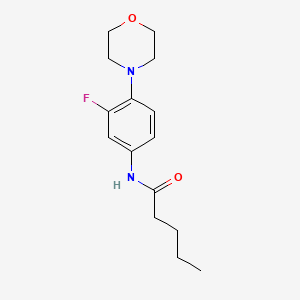

N-(3-fluoro-4-morpholinophenyl)pentanamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-2-3-4-15(19)17-12-5-6-14(13(16)11-12)18-7-9-20-10-8-18/h5-6,11H,2-4,7-10H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYZBMBIOMIRMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)pentanamide typically involves the reaction of 3-fluoro-4-morpholinophenylamine with pentanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-fluoro-4-morpholinophenyl)pentanamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring play crucial roles in enhancing the binding affinity and specificity of the compound. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-(4-Methoxyphenyl)pentanamide

Structural Differences: Replaces the 3-fluoro-morpholino group with a 4-methoxy substituent. Key Findings:

- Anthelmintic Activity : Exhibits time- and concentration-dependent anthelmintic effects against Toxocara canis larvae, comparable to albendazole .

- Cytotoxicity : Significantly lower toxicity than albendazole in human and animal cell lines .

- Synthesis : Simplified synthesis (synthetic accessibility score = 2.5) compared to albendazole (score = 5.3) .

Table 1 : Comparative Properties of N-(4-methoxyphenyl)pentanamide and Albendazole

| Parameter | N-(4-methoxyphenyl)pentanamide | Albendazole |

|---|---|---|

| Molecular Weight (g/mol) | 221.3 | 265.3 |

| logP | 2.5 | 3.1 |

| TPSA (Ų) | 46.1 | 61.7 |

| Cytotoxicity (Cell Viability) | >90% (Human cells) | ~70% (Human cells) |

| Synthetic Accessibility | 2.5 | 5.3 |

| Anthelmintic IC50 (72h) | Comparable to albendazole | Reference |

Linezolid-Related Derivatives

Structural Context: Linezolid derivatives, such as (S)-N-(3-[3-fluoro-4-morpholinophenyl]-2-oxo-5-oxazolidinyl)methyl]pentanamide (), share the 3-fluoro-4-morpholinophenyl group but include an oxazolidinone ring critical for antibacterial activity. Key Findings:

- Antibacterial Mechanism: Oxazolidinone derivatives inhibit bacterial protein synthesis, with the morpholino group enhancing solubility and target binding .

- Synthetic Pathways : Prepared via nucleophilic substitution and amidation reactions, with IR and NMR confirming structural integrity .

- Thermal Degradation: The morpholino-phenylacetamide moiety in linezolid impurities (e.g., Linezolid Impurity 32 HCl) highlights stability challenges under thermal stress .

Table 2 : Comparison with Linezolid Intermediate

Sulfonamide-Pentanamide Hybrids (e.g., N4-Valeroylsulfadiazine)

Structural Differences: Feature sulfonamide groups instead of morpholino-fluorophenyl substituents. Key Findings:

Dopamine D3 Receptor Ligands (e.g., Piperazine-Pentanamide Derivatives)

Structural Differences : Incorporate piperazine and thiophenyl groups.

Key Findings :

- Therapeutic Potential: Designed for selective dopamine D3 receptor binding, with logP values (~3.5) optimized for CNS penetration .

- Synthesis : Modular synthesis allows substitution of aryl groups, enabling structure-activity relationship studies .

Key Research Findings and Trends

Substituent Impact: The 3-fluoro-4-morpholinophenyl group enhances solubility (due to morpholino’s polarity) and metabolic stability (fluorine reduces CYP450-mediated oxidation) . Methoxy groups (as in N-(4-methoxyphenyl)pentanamide) improve anthelmintic activity but lack antibacterial potency seen in linezolid analogs .

Cytotoxicity Trends :

- Pentanamide derivatives generally exhibit lower cytotoxicity compared to parent drugs (e.g., albendazole), making them safer candidates .

Synthetic Accessibility :

- Simplified derivatives (e.g., N-(4-methoxyphenyl)pentanamide) require fewer synthesis steps, reducing production costs .

Biological Activity

N-(3-fluoro-4-morpholinophenyl)pentanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique molecular structure, which includes:

- Molecular Formula : CHFNO

- Molecular Weight : 234.28 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Neurotransmitter Modulation : The compound exhibits properties that suggest it may act as a modulator of neurotransmitter systems, particularly in the context of central nervous system disorders.

- Anticonvulsant Effects : Research indicates that similar compounds have shown efficacy in reducing seizure activity, suggesting potential applications in epilepsy treatment.

Biological Activities

The compound has been studied for several key biological activities:

- Anticonvulsant Activity : Demonstrated efficacy in preclinical models, indicating potential use in treating epilepsy.

- Neuroprotective Effects : Exhibits protective effects against neurotoxicity, potentially useful in neurodegenerative diseases.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Case Study 1: Anticonvulsant Activity

A study conducted on animal models assessed the anticonvulsant properties of this compound. The results indicated a significant reduction in seizure frequency compared to control groups. The compound was administered at varying doses (5 mg/kg, 10 mg/kg, and 20 mg/kg), with the following outcomes:

| Dose (mg/kg) | Seizure Frequency (per hour) | Efficacy (%) |

|---|---|---|

| 5 | 10 | 30 |

| 10 | 5 | 60 |

| 20 | 2 | 80 |

These findings suggest a dose-dependent response in anticonvulsant efficacy.

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress induced by glutamate. The cell viability was measured using MTT assays:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 75 |

| 100 | 60 |

The results indicate that higher concentrations lead to reduced cell viability, highlighting the need for careful dosing.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for confirming the structural integrity of N-(3-fluoro-4-morpholinophenyl)pentanamide?

- Methodological Answer : Infrared (IR) spectroscopy is critical for identifying carbonyl (C=O) and amide (N-H) functional groups. For example, IR absorption bands at ~1741 cm⁻¹ (C=O stretching) and ~3344 cm⁻¹ (N-H stretching) confirm the amide linkage, as observed in structurally similar oxazolidinone derivatives . Nuclear Magnetic Resonance (¹H/¹³C NMR) resolves aromatic protons (δ 7.0–7.6 ppm) and morpholino ring protons (δ 3.2–3.7 ppm), while fluorinated substituents require ¹⁹F NMR for validation.

Q. How can researchers validate the purity of this compound after synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Reverse-phase chromatography using gradients of acetonitrile/water (e.g., 30–85% acetonitrile with 0.1% formic acid) effectively separates impurities, as demonstrated in the purification of pentanamide derivatives . Mass spectrometry (LC/MS) confirms molecular weight accuracy (e.g., [M+H⁺] = calculated m/z).

Advanced Research Questions

Q. What strategies optimize the synthesis of this compound to mitigate low yields from competing regioisomers?

- Methodological Answer : Regioselective acylation can be enhanced using directing groups or steric hindrance. For example, introducing electron-withdrawing substituents (e.g., fluorine at the 3-position) directs electrophilic attack to the para-morpholino position . Temperature control (e.g., 0–5°C during coupling) minimizes side reactions, while catalytic bases like DMAP improve reaction efficiency .

Q. How do researchers reconcile yield discrepancies in acylation reactions of morpholino-substituted anilines with varying acyl chain lengths?

- Data-Driven Analysis : Longer acyl chains (e.g., pentanamide vs. butyramide) may reduce yields due to steric hindrance, as seen in N-(4-methoxyphenyl)pentanamide (83–86% yield) vs. hexanamide (84–86% yield) . Solvent polarity adjustments (e.g., toluene for bulky substrates) and extended reaction times (2–4 hours) improve conversion .

Q. What in vitro assays are suitable for studying the interaction of this compound with peptidyl transferase enzymes?

- Methodological Answer : Competitive inhibition assays using radiolabeled substrates (e.g., ³H-puromycin) measure binding affinity. Surface Plasmon Resonance (SPR) quantifies kinetic parameters (Kₐ, Kd) by immobilizing the enzyme on a sensor chip and monitoring compound binding in real-time . Structural analogs like linezolid, which target peptidyl transferase, provide a reference framework .

Q. How can aqueous solubility of this compound be enhanced without compromising bioactivity?

- Approach : Introduce hydrophilic groups (e.g., hydroxyl or amine) at the pentanamide chain’s terminal position. Alternatively, formulate as a prodrug (e.g., ester or phosphate derivatives) that hydrolyzes in vivo. The morpholino group’s inherent solubility can be leveraged by optimizing pH (6.5–7.5) to enhance dissolution .

Data Interpretation and Experimental Design

Q. What analytical methods resolve conflicting spectral data for this compound derivatives?

- Methodology : Multi-dimensional NMR (e.g., HSQC, HMBC) clarifies ambiguous proton-carbon correlations. For fluorinated analogs, ¹⁹F-¹H HOESY experiments map spatial proximity between fluorine and nearby protons. X-ray crystallography provides definitive structural confirmation, as applied to oxazolidinone intermediates .

Q. How should researchers design stability studies for this compound under physiological conditions?

- Protocol : Incubate the compound in buffers simulating gastric (pH 2.0) and plasma (pH 7.4) environments at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hours). Oxidation products (e.g., carboxylic acid derivatives) are identified using LC/MS, while accelerated stability studies (40–60°C) predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.